4-[(4-Ethenylphenyl)methoxy]benzaldehyde
Description
4-[(4-Ethenylphenyl)methoxy]benzaldehyde is a benzaldehyde derivative featuring a methoxy group substituted at the para position of the benzene ring. The methoxy oxygen is further bonded to a 4-ethenylphenyl group (a phenyl ring with a vinyl substituent at its para position). The ethenyl group introduces opportunities for polymerization or electrophilic addition reactions, distinguishing it from other benzaldehyde derivatives .
Properties
CAS No. |
70818-22-3 |
|---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
4-[(4-ethenylphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C16H14O2/c1-2-13-3-5-15(6-4-13)12-18-16-9-7-14(11-17)8-10-16/h2-11H,1,12H2 |
InChI Key |
CEEXIUYQQHTYRS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethenylphenyl)methoxy]benzaldehyde typically involves the reaction of 4-vinylbenzyl chloride with 4-hydroxybenzaldehyde. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Ethenylphenyl)methoxy]benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethenyl group can participate in various substitution reactions, such as halogenation or hydroboration-oxidation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as N-bromosuccinimide (NBS) for bromination and borane (BH3) for hydroboration-oxidation are commonly used.
Major Products Formed
Oxidation: 4-[(4-Ethenylphenyl)methoxy]benzoic acid.
Reduction: 4-[(4-Ethenylphenyl)methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(4-Ethenylphenyl)methoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Ethenylphenyl)methoxy]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The ethenyl group can participate in various addition reactions, further modifying the compound’s activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of 4-[(4-Ethenylphenyl)methoxy]benzaldehyde and analogous compounds:
†Synthesis of the target compound is inferred to involve Williamson ether synthesis or similar methods, given analogous routes for other derivatives .
Physical and Spectral Properties
Reactivity and Stability
- Ethenyl Group : The vinyl substituent in the target compound may participate in Diels-Alder reactions or act as a Michael acceptor, enabling polymer formation or covalent binding to biological targets .
- Triazole Moieties : Enhance metabolic stability and hydrogen-bonding capacity, critical for drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
